Melting Point vs. Benzophenone Oxime
4,4'-Dichlorobenzophenone oxime exhibits a melting point of 136–136.5 °C, which is 4–7.5 °C lower than the 140–144 °C range consistently reported for unsubstituted benzophenone oxime [1][2]. This thermal depression arises from the symmetrical electron-withdrawing effect of the two para-chloro substituents, which disrupt crystal packing relative to the parent compound.
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 136–136.5 °C |
| Comparator Or Baseline | Benzophenone oxime (CAS 574-66-3): 140–144 °C |
| Quantified Difference | ΔT = 4–7.5 °C lower for the 4,4'-dichloro derivative |
| Conditions | Open capillary melting point determination; target compound value from Industrial & Engineering Chemistry report; comparator values consolidated from ChemicalBook, Carl Roth, Thermo Scientific, and MolBase listings. |
Why This Matters
A lower melting point widens the thermal processing window for melt-based formulations, reduces energy input during drying and crystallization, and provides a simple identity verification test during incoming quality control.
- [1] Newton, H. P.; Groggins, P. H. Benzophenones from Carboxylic Acids. Industrial & Engineering Chemistry. 4,4'-Dichlorobenzophenone oxime mp = 136–136.5 °C. View Source
- [2] ChemicalBook. Benzophenone oxime (CAS 574-66-3). Melting Point: 140–144 °C. Consolidated with Carl Roth (mp 142 °C), Thermo Scientific (mp 140–144 °C), MolBase (mp 140–144 °C). View Source
